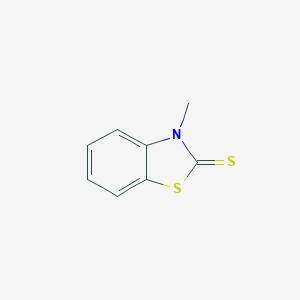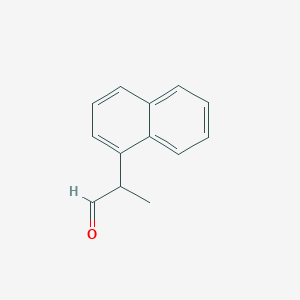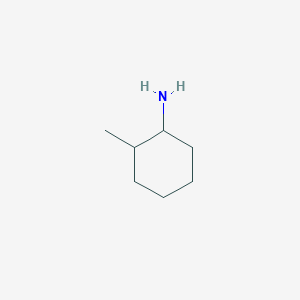
2-萘磺酸钠
描述
科学研究应用
Sodium 2-naphthalenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an analytical reagent in ion-pair chromatography and other analytical techniques.
Biology: Employed in studies involving micelle formation and aggregation behavior in aqueous solutions.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Sodium 2-naphthalenesulfonate is a derivative of sulfonic acid which contains a naphthalene functional unit It’s known to interact with proteins such as prothrombin and trypsin-1 .
Mode of Action
It is known to interact with its targets, possibly influencing their function
Biochemical Pathways
It’s known that sulfonates can participate in various biochemical reactions due to their ability to act as surfactants .
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed in the body
Result of Action
Sodium 2-naphthalenesulfonate is known to induce various aggregates such as spherical and elongated micelles, tubular and rodlike aggregates, as well as vesicles, when added into the aqueous solution of a gemini surfactant . This suggests that it may influence the structure and function of biological membranes.
Action Environment
The action of Sodium 2-naphthalenesulfonate can be influenced by environmental factors. For instance, its solubility and hence its bioavailability can be affected by the pH and temperature of the environment . Additionally, its interaction with other substances in the environment, such as surfactants, can influence its action .
生化分析
Biochemical Properties
Sodium 2-naphthalenesulfonate may interact with various biomolecules in biochemical reactions. For instance, it has been shown to induce various aggregates such as spherical and elongated micelles, tubular and rodlike aggregates, as well as vesicles, when added into the aqueous solution of a gemini surfactant .
Cellular Effects
It has been suggested that this compound reduces the permeability of cell membranes by binding to fatty acids . This property has led to its study for potential effects on prostate cancer .
Molecular Mechanism
It is known to interact with biomolecules and induce various aggregates when added to an aqueous solution
Temporal Effects in Laboratory Settings
The solubilities of Sodium 2-naphthalenesulfonate in sulfuric acid solutions were measured at temperatures ranging from 278.15 to 338.15 K . The solubilities increased with temperature
Metabolic Pathways
It is known that Sodium 2-naphthalenesulfonate is a derivative of naphthalene sulfonic acid , which is involved in various metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions: Sodium 2-naphthalenesulfonate is typically synthesized through the sulfonation of naphthalene using concentrated sulfuric acid. The reaction involves the following steps:
Sulfonation: Naphthalene is treated with concentrated sulfuric acid to form 2-naphthalenesulfonic acid.
Neutralization: The resulting 2-naphthalenesulfonic acid is then neutralized with sodium hydroxide or sodium carbonate to produce sodium 2-naphthalenesulfonate.
Industrial Production Methods: An improved industrial process involves adding an auxiliary agent during the sulfonation of naphthalene to increase the utilization ratio of sulfuric acid and the sulfonation rate. This method reduces the total acidity of the sulfonation substances, decreases the generation of neutralization mother liquor, and improves the yield of sodium 2-naphthalenesulfonate .
Types of Reactions:
Oxidation: Sodium 2-naphthalenesulfonate can undergo oxidation reactions to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: Depending on the oxidizing agent, products can include naphthoquinones and other oxidized derivatives.
Reduction Products: Reduced forms of naphthalenesulfonate.
Substitution Products: Various substituted naphthalenesulfonates
相似化合物的比较
- Sodium 1-naphthalenesulfonate
- Sodium 2-naphthalenesulfonate
- Sodium dodecylbenzenesulfonate
- Sodium lignosulfonate
Comparison: Sodium 2-naphthalenesulfonate is unique due to its specific sulfonation at the 2-position of the naphthalene ring, which imparts distinct chemical and physical properties compared to its isomers and other sulfonated compounds. For example, sodium 1-naphthalenesulfonate has the sulfonic acid group at the 1-position, leading to different reactivity and aggregation behavior .
属性
CAS 编号 |
532-02-5 |
|---|---|
分子式 |
C10H8NaO3S |
分子量 |
231.23 g/mol |
IUPAC 名称 |
sodium;naphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O3S.Na/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13); |
InChI 键 |
ULODLFDKFVIYFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[Na+] |
手性 SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[Na+] |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.[Na] |
颜色/形态 |
White to pale yellow |
密度 |
0.4 |
熔点 |
275 °C |
Key on ui other cas no. |
532-02-5 |
Pictograms |
Irritant |
保质期 |
Stable under recommended storage conditions. |
溶解度 |
Soluble in wate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of sodium 2-naphthalenesulfonate?
A1: Sodium 2-naphthalenesulfonate consists of a naphthalene ring system with a sulfonate group (-SO3Na) attached at the 2-position. Its molecular formula is C10H7NaO3S.
Q2: Are there any spectroscopic data available for sodium 2-naphthalenesulfonate?
A2: Yes, near-infrared (NIR) spectroscopy has been used to study the inclusion complexes of 2-NS with cyclodextrins. This technique exploits the enhanced oscillator strengths of C-H stretching overtone bands in the 900-1800 nm region upon complex formation. []
Q3: How does sodium 2-naphthalenesulfonate affect the aggregation behavior of certain surfactants?
A3: Research shows that 2-NS can induce various self-assembly structures in surfactant systems. For example, it forms elongated micelles with tetradecyldimethylamine oxide hemihydrochloride (C14DMAO·1/2HCl) at low molar ratios and precipitates as solid crystals at higher ratios. These crystals can transition into a lamellar liquid crystalline phase at elevated temperatures. [] The stability of the resulting dispersions, such as vesicle dispersions, is influenced by factors like electrostatic interactions, as described by the DLVO theory. []
Q4: What is the solubility behavior of sodium 2-naphthalenesulfonate?
A4: The solubility of 2-NS has been extensively studied in various solvent systems. This includes: * Sulfuric acid solutions: This is relevant for the preparation of 2-NS. []* Binary solvent mixtures: Studies have investigated its solubility in mixtures like sodium chloride + water, sodium sulfate + water, and ethanol + water at different temperatures. This data contributes to understanding its behavior in diverse environments and optimizing processes where solubility is crucial. [, ]* Organic solvents: Solubility data in organic solvents is important for potential applications in extraction and separation processes. []
Q5: How does sodium 2-naphthalenesulfonate interact with macroporous resins?
A5: 2-NS exhibits sorption affinity towards macroporous resins, which is influenced by factors like pH and the presence of competing ions. This property is valuable for removing aromatic sulfonates from aqueous solutions. [, ] A study focusing on aminated hyper-cross-linked polymer (M-101) demonstrated the significant role of π-π interactions between 2-NS and the polymer matrix in the sorption process. []
Q6: Can sodium 2-naphthalenesulfonate act as a guest molecule in host-guest systems?
A6: Yes, 2-NS acts as a guest molecule for both cyclodextrins and cationic pillar[6]arenes. * Cyclodextrins: The inclusion complexes formed by 2-NS with α-, β-, and γ-cyclodextrins have been studied using NIR spectroscopy to determine their association constants. []* Pillar[6]arenes: A cationic water-soluble pillar[6]arene demonstrated a high binding affinity for 2-NS, leading to the formation of host-guest complexes. This interaction can be utilized to modify the self-assembly behavior of amphiphilic molecules containing a 2-naphthalenesulfonate unit in aqueous solutions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















